molecular formula C18H14Cl2N4OS B11219631 3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11219631
M. Wt: 405.3 g/mol
InChI Key: PKFFOBMYTOUYSC-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is part of the triazolothiadiazine family, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-ethoxybenzoyl chloride, followed by cyclization with thiocarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its antimicrobial properties. It has shown significant inhibitory activity against various plant pathogens, making it a potential candidate for developing new fungicides

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly to bacterial proteins, disrupting their normal function and inhibiting bacterial growth . Molecular docking studies have revealed that the compound has a high binding affinity for certain bacterial enzymes, which may explain its antimicrobial activity.

Properties

Molecular Formula

C18H14Cl2N4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H14Cl2N4OS/c1-2-25-13-6-3-11(4-7-13)16-10-26-18-22-21-17(24(18)23-16)14-8-5-12(19)9-15(14)20/h3-9H,2,10H2,1H3

InChI Key

PKFFOBMYTOUYSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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